molecular formula C22H15Cl2N5O B2899403 3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 338977-97-2

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2899403
CAS No.: 338977-97-2
M. Wt: 436.3
InChI Key: JWTHBINFZADSKZ-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with dichlorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and various halogenated compounds are employed under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction pathways, enzyme inhibition, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • **3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • **3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-d]pyridazine

Uniqueness

The uniqueness of 3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine lies in its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N5O/c1-30-15-9-7-14(8-10-15)25-22-26-19-5-3-2-4-16(19)21-28-27-20(29(21)22)13-6-11-17(23)18(24)12-13/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTHBINFZADSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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